

Thermodynamic properties of 2,2-Difluoroethanol mixtures

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An In-Depth Technical Guide to the Thermodynamic Properties of **2,2-Difluoroethanol** Mixtures

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoroethanol (DFE) is a fluorinated organic solvent of increasing interest in various industrial and pharmaceutical applications. Its unique properties, stemming from the presence of fluorine atoms, influence its behavior in mixtures, making a thorough understanding of its thermodynamic properties crucial for process design, optimization, and formulation development. This technical guide provides a comprehensive overview of the thermodynamic properties of DFE mixtures, with a particular focus on binary systems.

Due to a scarcity of published experimental data specifically for **2,2-difluoroethanol** mixtures, this guide utilizes data for its close structural analog, 2,2,2-trifluoroethanol (TFE), to illustrate the principles and typical behavior of fluorinated ethanol solutions. The addition of a third fluorine atom in TFE is expected to accentuate the observed thermodynamic effects, providing a valuable comparative framework.

Core Thermodynamic Properties of Mixtures

The thermodynamic behavior of liquid mixtures is characterized by several key properties that describe the deviation from ideal behavior. These include:



- Excess Molar Volume (VE): This property represents the volume change upon mixing and
 provides insights into the packing efficiency and intermolecular interactions between the
 component molecules. A negative VE suggests stronger interactions or better packing in the
 mixture than in the pure components, while a positive VE indicates weaker interactions or
 steric hindrance.
- Excess Molar Enthalpy (HE): Also known as the heat of mixing, this property quantifies the
 heat absorbed or released during the mixing process at constant pressure. Exothermic
 mixing (negative HE) indicates that the interactions between unlike molecules are stronger
 than the average of the interactions in the pure components. Endothermic mixing (positive
 HE) suggests the opposite.
- Vapor-Liquid Equilibrium (VLE): VLE data is fundamental for the design of distillation and other separation processes. It describes the composition of the vapor and liquid phases at equilibrium at a given temperature and pressure.

Experimental Determination of Thermodynamic Properties

The accurate measurement of thermodynamic properties is essential for building reliable datasets. The following are standard experimental protocols for determining the core properties discussed in this guide.

Experimental Protocol for Excess Molar Volume (VE)

Excess molar volumes are typically determined from density measurements of the pure components and their mixtures.

Methodology:

- Density Measurement: The densities of the pure liquids and their binary mixtures are
 measured using a vibrating tube densimeter. This instrument measures the oscillation period
 of a U-shaped tube filled with the sample, which is directly related to the density of the liquid.
- Temperature Control: The temperature of the densimeter cell is controlled to within ±0.01 K using a constant-temperature bath.

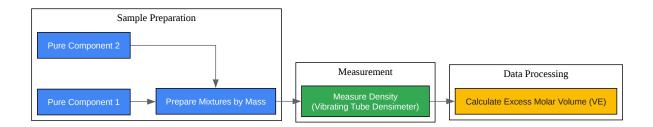


- Calibration: The densimeter is calibrated using substances of known density, such as dry air and deionized, doubly distilled water.
- Mixture Preparation: Mixtures of varying compositions are prepared by mass using an analytical balance with high precision. The mole fraction of each component is calculated from the masses and molar masses of the pure components.
- Calculation of VE: The excess molar volume is calculated using the following equation:

$$VE = (x_1M_1 + x_2M_2) / \rho mix - (x_1M_1/\rho_1 + x_2M_2/\rho_2)$$

where:

- x₁ and x₂ are the mole fractions of components 1 and 2.
- M₁ and M₂ are the molar masses of components 1 and 2.
- \circ pmix, ρ_1 , and ρ_2 are the densities of the mixture and pure components 1 and 2, respectively.



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Fig. 1: Experimental workflow for determining excess molar volume (V^E) .

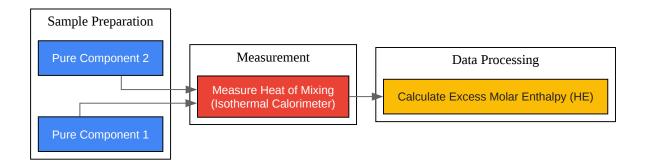
Experimental Protocol for Excess Molar Enthalpy (HE)

Excess molar enthalpies are measured using calorimetry.



Methodology:

- Calorimeter: A common instrument for this measurement is an isothermal displacement calorimeter with a Peltier cooling system.
- Mixing Process: A known amount of one component is titrated into a known amount of the other component in the calorimeter cell at a constant temperature.
- Heat Measurement: The heat change associated with the mixing process is measured by the calorimeter.
- Data Acquisition: The heat flow as a function of time is recorded, and the total heat of mixing is obtained by integrating the heat flow curve.
- Calculation of HE: The excess molar enthalpy is calculated by dividing the total heat of mixing by the total number of moles of the mixture.



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Fig. 2: Experimental workflow for determining excess molar enthalpy (H^E).

Thermodynamic Data for 2,2,2-Trifluoroethanol Mixtures

The following tables summarize experimental data for binary mixtures of 2,2,2-trifluoroethanol (TFE) with water and various alcohols at 298.15 K and atmospheric pressure. This data is



presented to illustrate the typical thermodynamic behavior of fluorinated ethanol mixtures.

Table 1: Excess Molar Volumes (VE) of TFE (1) + Water (2) and TFE (1) + Alcohol (2) Mixtures at 298.15 K

Mole Fraction TFE (x ₁)	VE (cm³/mol) TFE + Water	VE (cm³/mol) TFE + Methanol	VE (cm³/mol) TFE + Ethanol	VE (cm³/mol) TFE + 1- Propanol
0.1	-0.225	0.215	0.312	0.401
0.2	-0.410	0.380	0.550	0.705
0.3	-0.550	0.495	0.715	0.915
0.4	-0.640	0.560	0.810	1.035
0.5	-0.675	0.580	0.840	1.075
0.6	-0.650	0.560	0.810	1.035
0.7	-0.560	0.495	0.715	0.915
0.8	-0.410	0.380	0.550	0.705
0.9	-0.210	0.215	0.312	0.401

Table 2: Excess Molar Enthalpies (HE) of TFE (1) + Water (2) and TFE (1) + Alcohol (2) Mixtures at 298.15 K



Mole Fraction TFE (x ₁)	HE (J/mol) TFE + Water	HE (J/mol) TFE + Methanol	HE (J/mol) TFE + Ethanol	HE (J/mol) TFE + 1-Propanol
0.1	-50	-150	-200	-250
0.2	100	-280	-370	-460
0.3	250	-390	-510	-630
0.4	380	-470	-610	-750
0.5	450	-520	-670	-820
0.6	460	-530	-680	-830
0.7	410	-500	-640	-780
0.8	300	-420	-540	-660
0.9	150	-270	-350	-430

Interpretation of Thermodynamic Data

The data presented for TFE mixtures reveals significant deviations from ideal behavior, which can be attributed to the strong intermolecular interactions, particularly hydrogen bonding.

- TFE + Water: The excess molar volume is negative across the entire composition range, indicating strong attractive interactions and a more compact structure in the mixture compared to the pure components. The excess molar enthalpy is initially exothermic at low TFE concentrations, suggesting favorable TFE-water interactions, but becomes endothermic as the TFE concentration increases, likely due to the disruption of the highly structured hydrogen-bonding network of water.
- TFE + Alcohols: In contrast to the water mixture, the excess molar volumes for TFE + alcohol
 mixtures are positive, suggesting that the mixing process leads to a less efficient packing of
 the molecules. The excess molar enthalpies are all exothermic, indicating that the hydrogen
 bonding between TFE and the alcohol molecules is stronger than the average of the selfassociation in the pure components.

Conclusion



The thermodynamic properties of **2,2-difluoroethanol** mixtures are of significant interest for a range of applications. While experimental data for DFE itself is limited, the study of its close analog, 2,2,2-trifluoroethanol, provides valuable insights into the expected behavior. The non-ideal nature of these mixtures, driven by strong intermolecular forces such as hydrogen bonding, necessitates the experimental determination of their thermodynamic properties for accurate process modeling and design. The experimental protocols and data presented in this guide serve as a foundational resource for researchers and professionals working with fluorinated ethanol systems.

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